molecular formula C23H24N2O3S B2576206 2-(1H-indol-3-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 1448068-77-6

2-(1H-indol-3-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone

Cat. No. B2576206
CAS RN: 1448068-77-6
M. Wt: 408.52
InChI Key: DBLLYBVOXAMORM-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a useful research compound. Its molecular formula is C23H24N2O3S and its molecular weight is 408.52. The purity is usually 95%.
BenchChem offers high-quality 2-(1H-indol-3-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-indol-3-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which are known for their wide range of biological activities . Research into the stereoselective preparation of this scaffold is significant due to its application in synthesizing tropane alkaloids, which have therapeutic potential.

Nematicidal Activity

Compounds derived from the 8-azabicyclo[3.2.1]octane scaffold, similar to the one , have shown promising nematicidal activity . These compounds have been evaluated against pinewood nematodes and root-knot nematodes, indicating their potential as environmentally friendly and efficient nematicides.

Drug Discovery

The unique structure of the 2-azabicyclo[3.2.1]octane core, which is part of the compound’s structure, has significant potential in drug discovery . This scaffold has been applied as a key synthetic intermediate in several total syntheses.

Future Directions

: Zhihu - Why is this 2R,3S? : U.S. Food and Drug Administration

properties

IUPAC Name

1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c26-23(12-16-15-24-22-9-5-4-8-21(16)22)25-17-10-11-18(25)14-20(13-17)29(27,28)19-6-2-1-3-7-19/h1-9,15,17-18,20,24H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLLYBVOXAMORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=CNC4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-3-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone

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